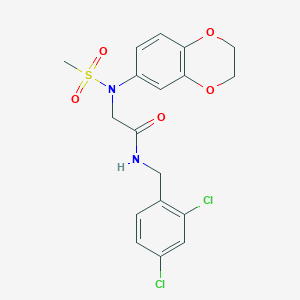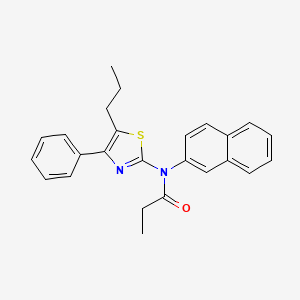
2-PHENOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BUTANAMIDE
Overview
Description
2-Phenoxy-N-(1H-1,2,4-triazol-3-yl)butanamide is a compound that features a phenoxy group, a triazole ring, and a butanamide moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring, in particular, is notable for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety have been known to interact with various biological receptors through hydrogen-bonding and dipole interactions . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
1,2,4-triazole derivatives are known to operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
1,2,4-triazole derivatives have been reported to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
Nitrogen-containing heterocycles, such as 1,2,4-triazoles, have been demonstrated to have a significant effect on the process of discovering new structures for pharmaceutical applications . These compounds are extensively observed in nature and metabolic systems, which are vital for living creatures .
Result of Action
1,2,4-triazole derivatives have shown potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that these compounds may have a variety of effects at the molecular and cellular levels.
Action Environment
It is known that the solubility of similar compounds, such as 4h-1,2,4-triazol-3-amine, can be influenced by the solvent environment . This compound can dissolve in water and some organic solvents , which may influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-phenoxy-N-4H-1,2,4-triazol-3-ylbutanamide are not yet fully understood due to the limited availability of research data. It is known that 1,2,4-triazole-containing compounds, which include 2-phenoxy-N-4H-1,2,4-triazol-3-ylbutanamide, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Cellular Effects
The cellular effects of 2-phenoxy-N-4H-1,2,4-triazol-3-ylbutanamide are currently unknown due to the lack of specific research on this compound. It is known that 1,2,4-triazole derivatives have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Molecular Mechanism
The molecular mechanism of action of 2-phenoxy-N-4H-1,2,4-triazol-3-ylbutanamide is not yet fully understood. 1,2,4-triazole derivatives are known to exert their effects through hydrogen-bonding and dipole interactions with biological receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-(1H-1,2,4-triazol-3-yl)butanamide typically involves the formation of the triazole ring followed by the attachment of the phenoxy and butanamide groups. One common method involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions to form the triazole ring. Subsequent reactions introduce the phenoxy and butanamide groups through nucleophilic substitution or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and other advanced technologies can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-N-(1H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield phenolic compounds, while reduction of the triazole ring can produce dihydrotriazole derivatives .
Scientific Research Applications
2-Phenoxy-N-(1H-1,2,4-triazol-3-yl)butanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity, particularly its potential as an enzyme inhibitor, makes it a candidate for drug discovery and development.
Medicine: It has shown promise in preclinical studies as an anticancer and antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1,2,3-Triazole derivatives
- 1,2,4-Triazole derivatives with different substituents
- Phenoxy-substituted triazoles
Uniqueness
2-Phenoxy-N-(1H-1,2,4-triazol-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenoxy group and the triazole ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-phenoxy-N-(1H-1,2,4-triazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-10(18-9-6-4-3-5-7-9)11(17)15-12-13-8-14-16-12/h3-8,10H,2H2,1H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVZQJUUHCTTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=NN1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B4076309.png)

![1-[3-(4-Chlorophenyl)sulfanylpropyl]piperazine;oxalic acid](/img/structure/B4076317.png)
![Methyl 4-[2-[bis(prop-2-enyl)amino]ethoxy]benzoate;oxalic acid](/img/structure/B4076318.png)
![2-methyl-7-{[(4-methyl-2-pyridinyl)amino][4-(methylthio)phenyl]methyl}-8-quinolinol](/img/structure/B4076322.png)


![Oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane](/img/structure/B4076353.png)
![1-[4-(2-Butan-2-ylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4076359.png)
![N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine;oxalic acid](/img/structure/B4076361.png)
![1-[4-(4-Chloro-3-ethylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4076365.png)
![N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-nitrobenzamide](/img/structure/B4076390.png)
![N-[2-(2-biphenylyloxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4076397.png)
![1-[3-(4-Ethylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4076405.png)
